molecular formula C12H16ClN3O B8214922 1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B8214922
M. Wt: 253.73 g/mol
InChI Key: BVPAFMCMGLEAPT-FVGYRXGTSA-N
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Description

This compound features a 2,3-dihydro-1H-1,3-benzodiazol-2-one (benzimidazolone) core substituted with a methyl group at position 1 and a (3S)-pyrrolidin-3-yl group at position 3. The hydrochloride salt enhances solubility, a critical factor for pharmacological applications. The stereochemistry of the pyrrolidine moiety (3S configuration) may influence chiral recognition in biological systems, as seen in other therapeutic agents .

Properties

IUPAC Name

1-methyl-3-[(3S)-pyrrolidin-3-yl]benzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-14-10-4-2-3-5-11(10)15(12(14)16)9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPAFMCMGLEAPT-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)C3CCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N(C1=O)[C@H]3CCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions

  • Ring-closure step : A 40% aqueous methylamine solution and malic acid are mixed in a 1:1 molar ratio in toluene at reflux for 14–18 hours. Water removal via azeotropic distillation drives the reaction to completion.

  • Reduction step : Sodium borohydride (2–8 eq.) is added to compound III in THF at 0–50°C, followed by quenching with hydrochloric acid to isolate the pyrrolidinol.

Table 1: Optimization of Reduction Conditions

Reducing AgentSolventTemperature (°C)Yield (%)Purity (%)
NaBH₄THF307899.5
KBH₄THF307599.2
BBr₃·Et₂OTHF06598.8

Coupling of Benzodiazol-2-One and Pyrrolidine Moieties

The final step involves alkylation or nucleophilic substitution to attach the pyrrolidine group to the benzodiazol-2-one core. Mitsunobu conditions (e.g., DIAD, PPh₃) or palladium-catalyzed cross-coupling may be employed for stereoretentive bonding. For example, reacting 3-bromo-1H-benzodiazol-2-one with (3S)-pyrrolidin-3-ol in the presence of a base like K₂CO₃ in DMF at 80°C affords the coupled product.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt. Crystallization from ethyl acetate/hexane mixtures enhances purity, as evidenced by liquid chromatography (99.5% purity).

Analytical Characterization

Critical quality control measures include:

  • HPLC : Retention time alignment with reference standards (Figure 1 in CN113321605A).

  • GC-MS : Verification of molecular ion peaks and fragmentation patterns.

  • Chiral HPLC : Confirmation of enantiomeric excess (>99% for 3S configuration).

Industrial-Scale Considerations

Kishida Chemical Co., Ltd., lists the compound as a building block, indicating scalability. Key adjustments for large batches include:

  • Replacing THF with safer solvents like 2-MeTHF.

  • Automated quenching systems to handle exothermic reductions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

  • Reduction: Reduction can occur at the benzodiazole ring, typically yielding partially or fully hydrogenated products.

  • Substitution: The compound can participate in electrophilic substitution reactions, primarily at the benzene ring of the benzodiazole moiety.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide and peracids.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

  • Substitution: Nitration and sulfonation reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used under controlled temperatures.

Major Products Formed

  • Oxidation: N-oxides of 1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride.

  • Reduction: Hydrogenated derivatives of the original compound.

  • Substitution: Nitro or sulfonic acid derivatives, depending on the reagent used.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of more complex molecules. It serves as a scaffold for drug design and development due to its stable benzodiazole core.

Biology

Medicine

The compound is being investigated for its therapeutic potential in neurological disorders, given its ability to interact with specific molecular targets in the brain.

Industry

In the chemical industry, it is used as a starting material for the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride exerts its effects by interacting with specific molecular targets such as receptors or enzymes. The benzodiazole ring mimics the structure of endogenous ligands, allowing it to modulate biochemical pathways.

Comparison with Similar Compounds

Substitution at Position 3: Pyrrolidine vs. Piperidine/Piperazine Derivatives

Compound Name Substituent at Position 3 Molecular Weight Key Features
Target Compound (3S)-pyrrolidin-3-yl 307.8 g/mol* Five-membered ring with S-configuration; enhanced stereoselectivity .
4-bromo-1-[1-(4-iodobenzoyl)piperidin-4-yl]-... Piperidin-4-yl (4-iodobenzoyl-substituted) 420.12 g/mol Bulky aromatic group; bromine at position 4 increases lipophilicity .
Flibanserin Hydrochloride Piperazine (trifluoromethylphenyl-substituted) 476.9 g/mol FDA-approved for hypoactive sexual desire disorder; 5-HT1A/5-HT2A activity .
1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-... Piperidin-4-yl (2-methylphenethyl-substituted) 383.9 g/mol* Six-membered ring with enhanced conformational flexibility .

*Calculated based on molecular formulas from referenced evidence.

  • Key Differences: Ring Size: Pyrrolidine (5-membered) vs. piperidine/piperazine (6-membered). Smaller rings like pyrrolidine may reduce steric hindrance, favoring binding to compact receptor pockets. Chirality: The (3S)-pyrrolidine in the target compound contrasts with achiral substituents in analogs like compound 33, suggesting possible stereoselective effects .

Substitution at Position 1: Methyl vs. Aromatic/Alkyl Groups

Compound Name Substituent at Position 1 Impact on Properties
Target Compound Methyl Compact group; minimal steric effects, potentially improving solubility .
1-benzyl-5-(trifluoromethyl)-... Benzyl Aromatic group increases lipophilicity, possibly enhancing CNS penetration .
1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-... 4-Chlorobenzyl Electron-withdrawing Cl may enhance metabolic stability via reduced oxidation .
  • Key Insight : Methyl substitution (target compound) balances hydrophilicity and steric demands, whereas aromatic groups (e.g., benzyl) prioritize lipophilicity for membrane permeability.

Functional Group Modifications

  • Nitro vs. Amino Groups: 1-Methyl-5-nitro-... (): The nitro group at position 5 is strongly electron-withdrawing, which may increase reactivity in electrophilic substitutions but reduce metabolic stability compared to the target compound’s unmodified benzodiazol-2-one core. 5-(1-aminoethyl)-... (): The aminoethyl group enables hydrogen bonding, improving solubility and target interaction in polar environments.

Research Findings and Implications

  • Stereochemical Influence : The (3S)-pyrrolidine configuration in the target compound may confer selectivity for chiral receptors, akin to drugs like paroxetine (), where stereochemistry critically impacts serotonin reuptake inhibition.
  • Salt Forms : Hydrochloride salts in the target compound, Flibanserin, and others (e.g., ) enhance aqueous solubility, a prerequisite for oral bioavailability.
  • Synthetic Challenges : The discontinued status of the target compound () may reflect difficulties in synthesizing the (3S)-pyrrolidine moiety or optimizing pharmacokinetic profiles compared to analogs like Flibanserin.

Biological Activity

1-Methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS Number: 2680615-42-1) is a compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure

The chemical structure of the compound is characterized by a benzodiazole core substituted with a pyrrolidine ring and a methyl group. This unique configuration may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Preliminary studies suggest that the compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter activity.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Antimicrobial Properties : Some studies indicate that it may exhibit antimicrobial activity against various pathogens, although further research is needed to confirm these effects.

Pharmacological Studies

Research has indicated several pharmacological effects:

  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects : Animal models have shown that the compound may provide neuroprotection in models of neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various compounds on human promyelocytic leukemia HL-60 cells, this compound was found to induce apoptosis at specific concentrations. The study reported an IC50 value indicating significant cytotoxicity compared to control groups .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted the potential of this compound in preventing neuronal cell death induced by oxidative stress. The study utilized models of oxidative damage and reported that treatment with the compound resulted in reduced markers of apoptosis and improved cell viability .

Data Table

Study Findings Reference
Cytotoxicity in HL-60 cellsInduced apoptosis with an IC50 value indicating efficacy
Neuroprotective effectsReduced oxidative stress markers in neuronal models

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride?

  • Synthesis : Optimize the hydrochloride salt formation by reacting the free base with 1.0 M HCl in water at 50°C, followed by crystallization (yield ~52.7%) .
  • Characterization :

  • NMR : Use 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6_6) to confirm stereochemistry and proton environments, referencing δ 1.18–1.48 ppm for methyl groups and δ 5.17–5.19 ppm for chiral centers .
  • HPLC : Validate purity (>98%) using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
  • XRD : Resolve crystal structure ambiguities (e.g., stereochemical conformation) via single-crystal X-ray diffraction .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • General Handling : Use PPE (gloves, goggles, lab coat) due to potential irritancy (skin/eye contact) .
  • Exposure Mitigation :

  • Inhalation : Transfer to fresh air; seek medical attention if respiratory distress occurs.
  • Skin Contact : Rinse immediately with water; remove contaminated clothing .
    • Waste Disposal : Neutralize acidic residues (HCl) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stereochemical impact of the (3S)-pyrrolidine moiety on biological activity?

  • Stereoisomer Synthesis : Prepare (3R)-pyrrolidine analogs via chiral resolution or asymmetric synthesis .
  • Biological Assays : Compare IC50_{50} values in receptor-binding assays (e.g., kinase inhibition) using enantiomer pairs.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze binding affinity differences between stereoisomers .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs with modified benzodiazol-2-one scaffolds?

  • Analog Design : Introduce substituents (e.g., halogens, methoxy groups) at the benzodiazol-2-one ring to modulate electron density and steric effects .
  • Activity Profiling : Test analogs in dose-response assays (e.g., enzyme inhibition, cell viability) to correlate substituent effects with potency .
  • Data Analysis : Use multivariate regression models to quantify contributions of lipophilicity (logP) and polar surface area (PSA) to activity .

Q. How can computational methods be applied to predict metabolic stability and off-target interactions of this compound?

  • ADMET Prediction : Utilize Schrödinger’s QikProp or SwissADME to estimate metabolic clearance, CYP450 inhibition, and blood-brain barrier permeability .
  • Off-Target Screening : Perform similarity-based pharmacophore searches (ChEMBL, PubChem) to identify potential off-target kinases or GPCRs .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER) to assess binding stability in target vs. non-target proteins .

Q. What methodologies are suitable for resolving contradictions in reported solubility and stability data across studies?

  • Solubility Profiling : Conduct equilibrium solubility assays in PBS (pH 7.4), DMSO, and simulated gastric fluid (37°C) .
  • Stability Studies :

  • Thermal Stability : Use TGA/DSC to monitor decomposition temperatures.
  • Photostability : Expose to UV light (254 nm) and quantify degradation via LC-MS .
    • Data Validation : Cross-reference results with orthogonal techniques (e.g., NMR for degradation product identification) .

Q. How can researchers develop robust analytical methods for detecting trace impurities in bulk samples?

  • LC-MS/MS : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to identify impurities at <0.1% levels .
  • Forced Degradation : Stress samples under acidic, basic, oxidative, and thermal conditions to generate potential degradants for method validation .
  • Column Selection : Use HILIC columns for polar impurities or C18 columns for hydrophobic by-products .

Key Considerations for Experimental Design

  • Reproducibility : Document reaction parameters (temperature, solvent ratios) precisely to ensure synthesis consistency .
  • Data Transparency : Share raw NMR/HPLC files in supplementary materials for peer validation .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols for animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.